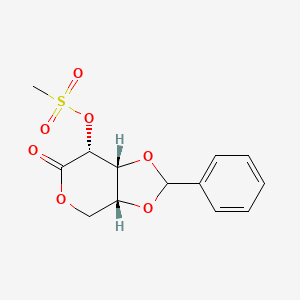

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone: is a chemical compound with the molecular formula C12H14O7S It is a derivative of D-ribose, a naturally occurring sugar, and features a benzylidene group and a methanesulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone typically involves the protection of the hydroxyl groups of D-ribose followed by selective functionalization. One common method includes the following steps:

Protection of Hydroxyl Groups: D-ribose is treated with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.

Sulfonylation: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate adjustments for large-scale reactions, purification, and quality control.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.

Reduction: Reduction reactions can target the benzylidene group, converting it back to the corresponding hydroxyl groups.

Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.

Major Products:

Oxidation: Products may include sulfonic acids or sulfonates.

Reduction: Products include the corresponding diols.

Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonates.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

- Investigated for its potential role in modifying biological molecules for research purposes.

Medicine:

- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.

Industry:

- Utilized in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The benzylidene group can participate in aromatic interactions or be reduced to reveal hydroxyl functionalities.

Comparación Con Compuestos Similares

3,4-O-Benzylidene-D-ribo-1,5-lactone: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

2-Methanesulfonyl-D-ribo-1,5-lactone: Lacks the benzylidene group, affecting its stability and reactivity.

Uniqueness: 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is unique due to the presence of both the benzylidene and methanesulfonyl groups, which confer distinct reactivity and stability properties

Actividad Biológica

3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Information:

- Molecular Formula: C13H14O7S

- Molecular Weight: 314.313 g/mol

- CAS Number: 147410-07-9

The compound features a unique structure characterized by a benzylidene moiety and a methanesulfonyl group, which may influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on ribonolactones and subsequent reactions that yield the desired product. The benzylidene protecting group is particularly noted for its utility in synthesizing nucleoside analogs, which are critical in antiviral drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown promising antibacterial activity against resistant strains such as Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

| Compound | Activity Against MRSA | Activity Against Acinetobacter baumannii |

|---|---|---|

| This compound | Moderate | Moderate |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | 99.4% inhibition at 2 μg/mL | 98.2% inhibition at 16 μg/mL |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | 98.7% inhibition at 2 μg/mL | Not tested |

Research indicates that modifications in the benzylidene ring can significantly enhance antibacterial activity. For example, compounds with nitro substitutions at specific positions exhibited increased efficacy against these pathogens .

Cytotoxicity Studies

In vitro studies have demonstrated that while certain derivatives show strong antibacterial properties, they also exhibit low toxicity to human cells. This balance is crucial for developing therapeutic agents that minimize adverse effects while effectively combating infections .

The antibacterial mechanism of compounds like this compound may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of the methanesulfonyl group is believed to enhance reactivity towards bacterial enzymes, thereby increasing antimicrobial efficacy.

Case Studies

- Case Study on Antibacterial Activity : A study evaluating the efficacy of various benzylidene derivatives found that those with enhanced electron-withdrawing groups exhibited superior activity against MRSA and other resistant strains. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring could optimize antibacterial potency .

- Cytotoxicity Assessment : In a cytotoxicity assay involving human embryonic kidney cells, several derivatives displayed minimal toxicity while maintaining significant antibacterial activity against resistant pathogens. This suggests a favorable therapeutic index for potential clinical applications .

Propiedades

IUPAC Name |

[(3aR,7R,7aR)-6-oxo-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O7S/c1-21(15,16)20-11-10-9(7-17-12(11)14)18-13(19-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10-,11-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFRVJLPUJANJ-RUPPFBPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1C2C(COC1=O)OC(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1[C@H]2[C@@H](COC1=O)OC(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.